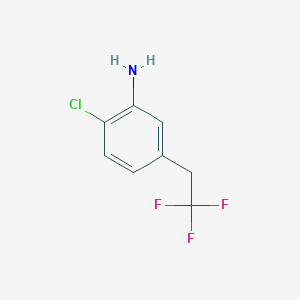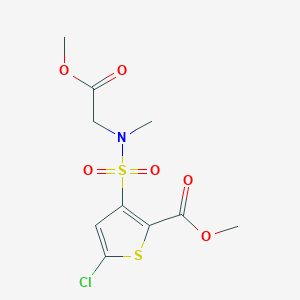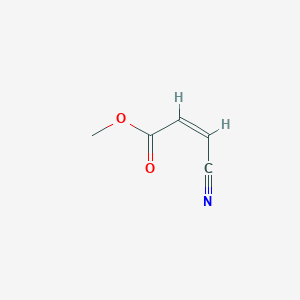
2-Propenoic acid, 3-cyano-, methyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-cyano-, methyl ester, (Z)- is an organic compound with the molecular formula C5H5NO2 and a molecular weight of 111.0987 . This compound is also known by its IUPAC name, (Z)-Methyl 3-cyano-2-propenoate. It is a derivative of propenoic acid and contains a cyano group and a methyl ester group. The compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-Propenoic acid, 3-cyano-, methyl ester, (Z)- can be achieved through several synthetic routes. One common method involves the reaction of methyl acrylate with a cyanide source under specific conditions to introduce the cyano group at the appropriate position. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
2-Propenoic acid, 3-cyano-, methyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-cyano-, methyl ester, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-cyano-, methyl ester, (Z)- involves its interaction with molecular targets and pathways. The cyano group and the ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug synthesis or polymer production .
Comparación Con Compuestos Similares
2-Propenoic acid, 3-cyano-, methyl ester, (Z)- can be compared with other similar compounds, such as:
2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester: This compound has a phenyl group instead of a hydrogen atom, resulting in different chemical properties and applications.
2-Propenoic acid, 3-phenyl-, methyl ester:
Propanoic acid, 3-cyano-, methyl ester: This compound has a different carbon chain length, influencing its chemical behavior and applications. The uniqueness of 2-Propenoic acid, 3-cyano-, methyl ester, (Z)- lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C5H5NO2 |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
methyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2- |
Clave InChI |
AJXIQWIGXITQSV-IHWYPQMZSA-N |
SMILES isomérico |
COC(=O)/C=C\C#N |
SMILES canónico |
COC(=O)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)
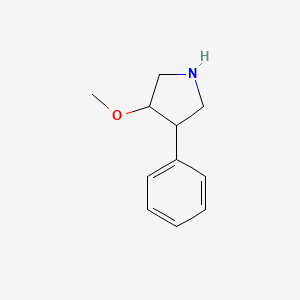

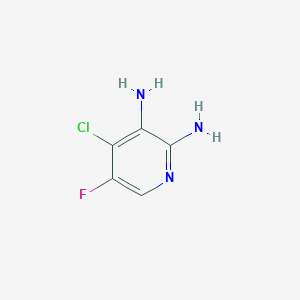


![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
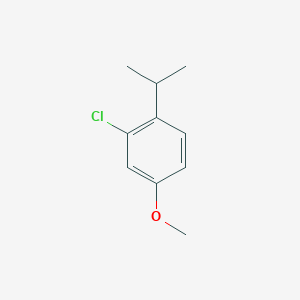
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
